N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide
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Overview
Description
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide is a complex chemical compound notable for its intricate structure and multifaceted applications in various scientific fields. The compound’s architecture features a diazocin core integrated with sulfonyl and phenylbenzamide groups, suggesting a synthesis of stability and reactivity that is exploited in advanced research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide involves several key steps, commencing with the formation of the diazocin ring. This is typically achieved through cyclization reactions involving precursor compounds under controlled conditions. Subsequent reactions introduce the sulfonyl and phenylbenzamide moieties, often employing sulfonyl chloride and benzoyl chloride in the presence of appropriate catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimized reaction conditions to ensure high yields and purity. This includes precise temperature control, use of high-purity reagents, and employment of continuous flow reactors for efficient synthesis. Purification typically involves recrystallization and chromatographic techniques to isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity or modifying its biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule, impacting its overall stability and reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the modification of specific functional groups without disrupting the core structure.
Common Reagents and Conditions
Reagents commonly employed in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with parameters such as temperature, solvent, and reaction time being meticulously controlled.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions employed. Oxidation can yield more oxygenated derivatives, reduction may produce simpler or partially hydrogenated compounds, and substitution reactions can result in a wide array of functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide finds applications across a broad spectrum of scientific disciplines:
Chemistry
In chemistry, it is utilized as a precursor for synthesizing more complex molecules and as a reagent in various chemical transformations, contributing to the development of new synthetic methodologies.
Biology
Biologically, the compound’s structural complexity lends itself to studies in molecular biology, particularly in understanding interactions with biomolecules and cellular pathways.
Medicine
In medicine, its potential therapeutic properties are explored, including its use as a scaffold for drug development targeting specific diseases or pathological conditions.
Industry
Industrially, the compound is employed in the synthesis of advanced materials, potentially offering unique properties for applications in electronics, coatings, and specialty chemicals.
Mechanism of Action
Unique Features
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide stands out due to its distinctive diazocin core, which is less common in similar compounds. This unique structure imparts specific reactivity and stability properties that are exploited in specialized applications.
Similar Compounds
Similar compounds include other diazocin derivatives and sulfonylbenzamides. These compounds may share some structural features but differ in their substitution patterns or functional groups, leading to variations in their chemical behavior and applications.
Comparison with Similar Compounds
N-(4-((5,6-dihydro-1H-1,5-diazocin-3-yl)sulfonyl)phenyl)benzamide
N-(4-((8-oxo-1,2,3,4-tetrahydro-1,5-diazocin-3-yl)sulfonyl)phenyl)benzamide
N-(4-(sulfonyl)phenyl)benzamide
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Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h1-12,17,19H,13-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQSDRMYVTXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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